molecular formula C25H31BrN2O4 B12035431 [4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate

[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate

Cat. No.: B12035431
M. Wt: 503.4 g/mol
InChI Key: JDDZMQDXBJUOAQ-OVVQPSECSA-N
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Description

[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a decanoylhydrazinylidene group, a methoxyphenyl group, and a bromobenzoate group. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the hydrazone derivative by reacting decanoylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The resulting hydrazone is then coupled with 3-bromobenzoic acid or its derivatives using esterification reactions, often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (temperature, pH, solvent choice), and efficient purification techniques such as recrystallization or chromatography to obtain the final product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone group to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the bromobenzoate moiety may enhance binding affinity through hydrophobic interactions and halogen bonding.

Properties

Molecular Formula

C25H31BrN2O4

Molecular Weight

503.4 g/mol

IUPAC Name

[4-[(E)-(decanoylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C25H31BrN2O4/c1-3-4-5-6-7-8-9-13-24(29)28-27-18-19-14-15-22(23(16-19)31-2)32-25(30)20-11-10-12-21(26)17-20/h10-12,14-18H,3-9,13H2,1-2H3,(H,28,29)/b27-18+

InChI Key

JDDZMQDXBJUOAQ-OVVQPSECSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC

Canonical SMILES

CCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

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